D-Glycero-L-manno-heptose

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

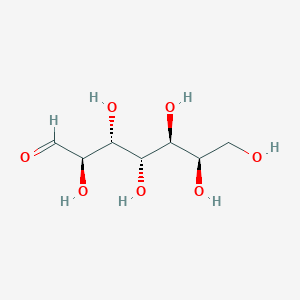

Structure

3D Structure

Properties

Molecular Formula |

C7H14O7 |

|---|---|

Molecular Weight |

210.18 g/mol |

IUPAC Name |

(2R,3R,4S,5S,6R)-2,3,4,5,6,7-hexahydroxyheptanal |

InChI |

InChI=1S/C7H14O7/c8-1-3(10)5(12)7(14)6(13)4(11)2-9/h1,3-7,9-14H,2H2/t3-,4+,5-,6-,7+/m0/s1 |

InChI Key |

YPZMPEPLWKRVLD-MLKOFDEISA-N |

Isomeric SMILES |

C([C@H]([C@@H]([C@@H]([C@H]([C@H](C=O)O)O)O)O)O)O |

Canonical SMILES |

C(C(C(C(C(C(C=O)O)O)O)O)O)O |

Origin of Product |

United States |

Foundational & Exploratory

Technical Guide: Structure Elucidation of D-glycero-L-manno-heptose

[1]

Executive Summary & Biological Context

This compound is a higher-carbon monosaccharide (7 carbons).[1][2][3][4] To understand its elucidation, one must first contextualize it within the family of bacterial heptoses.

-

Natural Isomer (LPS Core): The inner core of Gram-negative bacterial LPS predominantly contains L-glycero-D-manno-heptose (often abbreviated as L,D-Hep).[1][5][6]

-

The Target (D-glycero-L-manno): This is the enantiomer of the natural L,D-Hep. In drug development, this isomer is frequently synthesized as a:

-

Chiral Probe: To validate the stereospecificity of enzymes like HldE or HldD (ADP-heptose biosynthesis).

-

Negative Control: In ALPK1 agonist studies, distinguishing the bioactivity of the natural agonist (ADP-D,D-Hep or ADP-L,D-Hep) from its mirror image.

-

Glycomimetic Scaffold: For stable LPS analogues resistant to enzymatic hydrolysis.[1]

-

This guide outlines the workflow to structurally validate this compound, distinguishing it from its diastereomers (e.g., D-glycero-D-manno-heptose) and its enantiomer (the natural L-glycero-D-manno-heptose).

Structural Definition & Stereochemistry

The nomenclature "D-glycero-L-manno" describes the configuration of two distinct domains within the sugar:

-

"L-manno": Refers to the relative configuration of the pyranose ring carbons (C2, C3, C4, C5). It is the mirror image of the common D-mannose.

-

"D-glycero": Refers to the absolute configuration of the exocyclic side chain at C6.

Stereochemical Relationships:

| Isomer Name | Ring Config | C6 Config | Relationship to Target |

| This compound | L-manno | Target Molecule | |

| L-glycero-D-manno-heptose | D-manno | Enantiomer (Natural LPS Unit) | |

| D-glycero-D-manno-heptose | D-manno | Diastereomer (Biosynthetic Precursor) | |

| L-glycero-L-manno-heptose | L-manno | Diastereomer (Synthetic) |

Critical Note: Enantiomers (Target vs. Natural LPS) have identical NMR spectra in achiral solvents.[1] They can only be distinguished by Optical Rotation (

) or X-ray Crystallography .[1] Diastereomers (Target vs. Precursor) have distinct NMR spectra.[1]

Elucidation Workflow: Step-by-Step

Phase 1: Mass Spectrometry (MS)

MS provides the molecular weight and fragmentation fingerprint but cannot determine stereochemistry.[1]

Phase 2: NMR Spectroscopy (The Core Analysis)

NMR is the primary tool for establishing the relative configuration (diastereomer distinction).

1.

NMR Assignment Strategy

The spectrum will show signals for 7 non-exchangeable protons (plus hydroxyls if in DMSO-

-

Anomeric Proton (

): -

Ring Protons (

):-

Assigned via COSY (Correlation Spectroscopy) walking from

[1] -

TOCSY (Total Correlation Spectroscopy) confirms the spin system of the ring.

-

-

Exocyclic Side Chain (

):-

This is the diagnostic region for "glycero" configuration.

- typically appears around 3.9–4.1 ppm.

- appear around 3.6–3.8 ppm.[1]

-

2. Distinguishing "glycero" Configuration (

Coupling)

The coupling constant between

-

D-glycero-D-manno (Diastereomer):

is typically medium (3–5 Hz) due to gauche/trans averaging.[1] -

L-glycero-D-manno (Enantiomer of Target):

is often larger (5–7 Hz) or distinct due to different preferred rotamers stabilizing the C6-OH.[1] -

Target (D-glycero-L-manno): Will exhibit the same

-values as L-glycero-D-manno.

Table 1: Representative NMR Data (in

| Position | Multiplicity | Assignment Logic | |||

| 1 | 5.16 | d | 94.8 | Anomeric, | |

| 2 | 3.91 | dd | 71.3 | Equatorial H2 | |

| 3 | 3.74 | dd | 70.8 | Axial H3 (trans diaxial to H4) | |

| 4 | 3.65 | t | 67.5 | Axial H4 | |

| 5 | 3.82 | ddd | 73.2 | Ring/Tail Junction | |

| 6 | 4.02 | m | - | 69.5 | Chiral Center (glycero) |

| 7a/7b | 3.68 | m | - | 63.8 | Terminal Primary Alcohol |

Phase 3: Absolute Configuration (The Enantiomer Check)

Since D-glycero-L-manno and L-glycero-D-manno have identical NMR/MS, you must measure Optical Rotation.[1]

Biosynthetic & Synthetic Logic Diagrams

The following diagrams illustrate the relationship between these isomers and the experimental workflow to validate them.

Diagram 1: Isomer Relationships & Elucidation Logic[1]

Caption: Logic flow for distinguishing the target D-glycero-L-manno isomer from its natural and biosynthetic relatives.

Diagram 2: Biosynthetic Context (ALPK1 Pathway)[1]

Understanding the origin of the diastereomers helps in sourcing standards.

Caption: Bacterial pathway showing the conversion of D,D-heptose to L,D-heptose. The target D-glycero-L-manno is the synthetic enantiomer of the 'LPS' node.

Experimental Protocols

Protocol A: NMR Sample Preparation & Acquisition

-

Lyophilization: Ensure the heptose sample is completely free of

and acetic acid/solvents. Lyophilize from -

Solvent: Dissolve 5–10 mg in 600

L of 99.9% -

Standard: Add trace TSP (trimethylsilylpropanoic acid) as internal reference (

0.00).[1] -

Acquisition:

-

Run 1D

(min 64 scans) to check purity.[1] -

Run 2D HSQC (Heteronuclear Single Quantum Coherence) to correlate protons to carbons. This is critical to separate the ring carbons (70-75 ppm) from the side chain.[1]

-

Run 1D NOESY irradiating

:-

If NOE is seen at

, it confirms the axial orientation of -

If NOE is seen at

only, it suggests equatorial

-

-

Protocol B: Optical Rotation[1]

-

Preparation: Prepare a solution of c = 1.0 (1 g/100 mL) in HPLC-grade water.

-

Equilibration: Allow the solution to stand for 2 hours to reach mutarotation equilibrium (ratio of

). -

Measurement: Measure at 20°C using the Sodium D-line (589 nm).

-

Validation: Compare against the enantiomer value (

to

References

-

Valvano, M. A., Messner, P., & Kosma, P. (2002). Novel pathways for biosynthesis of nucleotide-activated glycero-manno-heptose precursors of bacterial glycoproteins and cell surface polysaccharides.[7] Microbiology, 148(7), 1979-1989.[1] [1]

-

Kosma, P. (2008). Occurrence, synthesis and biosynthesis of bacterial heptoses. Current Organic Chemistry, 12(12), 1021-1039.[1]

-

Zhou, P., She, Y., Dong, N., Li, P., He, H., Borio, A., ... & Shao, F. (2018). Alpha-kinase 1 is a cytosolic innate immune receptor for bacterial ADP-heptose.[1][8] Nature, 561, 122–126.[9] [1]

-

Zamyatina, A., & Kosma, P. (2020). Straight Forward and Versatile Differentiation of the L-glycero and D-glycero-D-manno Heptose Scaffold.[5][6] Frontiers in Chemistry, 8, 672.

- Gronow, S., & Brade, H. (2001). Lipopolysaccharide biosynthesis: which steps do bacteria need to survive? Journal of Endotoxin Research, 7(1), 3-23.

Sources

- 1. ECMDB: ADP-L-Glycero-D-manno-heptose (ECMDB20113) (M2MDB000961) [ecmdb.ca]

- 2. molbase.com [molbase.com]

- 3. researchgate.net [researchgate.net]

- 4. plantgenomics.iastate.edu [plantgenomics.iastate.edu]

- 5. Straight Forward and Versatile Differentiation of the l-glycero and d-glycero-d-manno Heptose Scaffold - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Frontiers | Straight Forward and Versatile Differentiation of the l-glycero and d-glycero-d-manno Heptose Scaffold [frontiersin.org]

- 7. microbiologyresearch.org [microbiologyresearch.org]

- 8. ALPK1: a pattern recognition receptor for bacterial ADP-heptose - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Discovery of biosynthetic enzymes for β-D-manno-heptoses across kingdoms: novel agonists for ALPK1/NF-κB-dependent immune response - PMC [pmc.ncbi.nlm.nih.gov]

function of D-glycero-L-manno-heptose in bacterial cell walls

The Structural and Immunological Imperative of L-glycero-D-manno-heptose in the Gram-Negative Envelope An Application Scientist’s Guide to Cell Wall Biosynthesis, Immune Recognition, and Therapeutic Targeting

The Architectural Role of Heptose in the Outer Membrane

In the development of novel antimicrobial strategies, the Gram-negative bacterial envelope presents a formidable permeability barrier. At the core of this barrier lies the lipopolysaccharide (LPS) layer. While the lipid A moiety anchors the LPS and the highly variable O-antigen dictates serotype, it is the highly conserved inner core oligosaccharide that provides structural rigidity.

L-glycero-D-manno-heptose is a rare, seven-carbon sugar that serves as the critical linchpin in this inner core. Following the attachment of 3-deoxy-D-manno-oct-2-ulosonic acid (Kdo) to lipid A, a series of heptosyltransferases (WaaC, WaaF) sequentially add L-glycero-D-manno-heptose residues. These heptose molecules are subsequently phosphorylated. The dense array of phosphate groups on the heptose core facilitates strong electrostatic cross-linking with divalent cations (Mg²⁺, Ca²⁺), effectively bridging adjacent LPS molecules. This cross-linking is the primary biophysical mechanism restricting the entry of large, hydrophobic molecules—including many standard-of-care antibiotics ().

Mutations disrupting heptose biosynthesis result in "deep-rough" LPS phenotypes. These mutants exhibit a severely truncated LPS core, leading to a destabilized outer membrane, increased membrane fluidity, and profound hypersensitivity to hydrophobic antibiotics such as novobiocin and rifampicin ().

The Enzymatic Assembly Line: ADP-Heptose Biosynthesis

Because L-glycero-D-manno-heptose is absent in mammalian cells, its biosynthetic pathway represents a highly selective target for drug development. The precursor, sedoheptulose 7-phosphate, is drawn from the pentose phosphate pathway and undergoes a five-step enzymatic transformation into the nucleotide-activated donor, ADP-L-glycero-β-D-manno-heptose.

In many enteric bacteria (e.g., Escherichia coli), the kinase and adenylyltransferase steps are catalyzed by a single bifunctional enzyme, HldE. In other pathogens like Burkholderia and Neisseria species, these steps are decoupled into separate enzymes, HldA and HldC, respectively ().

Biosynthesis pathway of ADP-L-glycero-β-D-manno-heptose in Gram-negative bacteria.

Immunological Paradigm: ADP-Heptose as a Novel PAMP

Beyond its structural role, the heptose biosynthesis pathway generates highly potent immune-stimulatory metabolites. Recent breakthroughs have identified ADP-heptose (and its intermediate, heptose 1,7-bisphosphate) as a novel Pathogen-Associated Molecular Pattern (PAMP).

When Gram-negative pathogens (such as Shigella flexneri or Helicobacter pylori) infect host cells, they release ADP-heptose into the host cytosol. This metabolite is directly recognized by the host cytosolic receptor ALPK1 (Alpha-kinase 1). Upon binding ADP-heptose, ALPK1 phosphorylates TIFA (TRAF-interacting protein with FHA domain-containing protein A). Phosphorylated TIFA rapidly oligomerizes, scaffolding TRAF6 to activate the NF-κB pathway, culminating in the robust secretion of pro-inflammatory cytokines like IL-8 ().

ALPK1-TIFA innate immune signaling triggered by cytosolic bacterial ADP-heptose.

Quantitative Data Summaries: Phenotypes and Inhibitors

Targeting the heptose biosynthesis pathway acts as an "antibiotic adjuvant" strategy. By inhibiting enzymes like HldA or HldC, we can strip the bacteria of their protective LPS core, rendering multi-drug resistant strains susceptible to legacy antibiotics.

Table 1: Phenotypic Impact of Heptose Biosynthesis Mutations in E. coli

| Target Gene | Enzyme Function | LPS Phenotype | Novobiocin Susceptibility (MIC) | Polymyxin B Susceptibility (MIC) |

|---|---|---|---|---|

| Wild-Type | N/A | Smooth / Full Core | >200 μg/mL | >20 μg/mL |

| hldE | Kinase / Adenylyltransferase | Deep Rough | <1.6 μg/mL | <1.0 μg/mL |

| waaC | Heptosyltransferase I | Deep Rough | <1.6 μg/mL | <1.0 μg/mL |

| gmhB | Phosphatase | Deep Rough | <1.6 μg/mL | <1.0 μg/mL |

Table 2: Characterized Inhibitors of the ADP-Heptose Biosynthesis Pathway

| Target Enzyme | Organism | Inhibitor / Compound | IC₅₀ Value | Mechanism of Action |

|---|---|---|---|---|

| HldA (Kinase) | Burkholderia cenocepacia | Inhibitor 2 (PDB: 4E8W) | 0.23 μM | ATP-competitive |

| HldA (Kinase) | Burkholderia cenocepacia | Inhibitor 1 | 0.81 μM | ATP-competitive |

| HldC (Adenylyltransferase) | Burkholderia pseudomallei | Myricetin | 18.32 μM | Mixed-type inhibition |

| HldC (Adenylyltransferase) | Burkholderia pseudomallei | Epigallocatechin gallate (EGCG) | 18.61 μM | Mixed-type inhibition |

(Data synthesized from and ).

Experimental Methodologies

Protocol 1: Extraction and Colorimetric Quantification of LPS-Associated Heptose

To accurately assess the efficacy of heptose-pathway inhibitors in vivo, one must quantify the incorporation of heptose into the bacterial cell wall.

-

Cultivation and Harvest: Grow bacterial strains to mid-log phase (OD₆₀₀ = 0.6).

-

Causality: Harvesting at mid-log ensures active cell wall synthesis and uniform LPS composition, preventing stationary-phase stress responses from altering the envelope architecture.

-

-

Hot Phenol-Water Extraction: Resuspend the bacterial pellet in distilled water, add an equal volume of 90% phenol, and incubate at 68°C for 15 minutes.

-

Causality: The elevated temperature disrupts lipid-protein interactions. Upon cooling and centrifugation, the mixture partitions; hydrophilic LPS selectively migrates to the upper aqueous phase, leaving denatured proteins in the interphase and hydrophobic lipids in the phenol phase.

-

-

Dialysis and Lyophilization: Dialyze the aqueous phase against distilled water (MWCO 3500 Da) for 48 hours.

-

Causality: Removes residual phenol and low-molecular-weight sugars that would cause background noise in downstream colorimetric assays.

-

-

Cysteine-Sulfuric Acid Assay: Mix 100 μL of reconstituted LPS with 4.5 mL of 86% H₂SO₄. Boil for 3 minutes, cool, and add 100 μL of 3% L-cysteine hydrochloride.

-

Causality: Sulfuric acid hydrolyzes the LPS and dehydrates heptoses into furfural derivatives. The subsequent reaction with cysteine forms a highly specific chromophore.

-

-

Spectrophotometric Validation: Measure absorbance at 505 nm and 415 nm.

-

Self-Validating System: Heptoses exhibit a distinct absorption maximum at 505 nm, whereas hexoses peak at 415 nm. The ratio of A₅₀₅/A₄₁₅ validates the purity of the heptose signal against hexose contamination. Absolute quantification is achieved against a standard curve of purified D-glycero-L-manno-heptose.

-

Protocol 2: Enzyme-Coupled Kinetic Assay for HldE/HldA Inhibitor Screening

High-throughput screening for kinase inhibitors requires a continuous, real-time readout of ATP consumption.

-

Reaction Mixture Preparation: Combine 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 0.5 mM ATP, 1 mM D-glycero-D-manno-heptose 7-phosphate (M7P), 0.2 mM NADH, 1 U/mL Pyruvate Kinase (PK), and 1 U/mL Lactate Dehydrogenase (LDH).

-

Causality: Direct measurement of the kinase product (heptose 1,7-bisphosphate) is technically challenging. This coupled system links the production of ADP (by HldE/HldA) to the oxidation of NADH, providing a continuous optical output.

-

-

Inhibitor Incubation: Add candidate inhibitors at varying concentrations (0.1–50 μM) to the master mix.

-

Causality: Pre-incubation allows for equilibrium binding of competitive inhibitors to the ATP-binding pocket prior to reaction initiation.

-

-

Reaction Initiation: Add 50 nM purified recombinant HldE or HldA to initiate the reaction.

-

Kinetic Readout: Monitor the decrease in absorbance at 340 nm continuously for 15 minutes at 25°C.

-

Self-Validating System: NADH absorbs strongly at 340 nm, while NAD⁺ does not. The linear rate of A₃₄₀ depletion is directly proportional to the kinase velocity. A control reaction lacking M7P must yield a zero slope, validating that ATP hydrolysis is strictly substrate-dependent and not an artifact of background ATPase activity.

-

-

Data Analysis: Calculate the initial velocity (V₀) and plot fractional activity against log[Inhibitor] to derive the IC₅₀.

References

-

Valvano, M. A., Messner, P., & Kosma, P. (2002). Novel pathways for biosynthesis of nucleotide-activated glycero-manno-heptose precursors of bacterial glycoproteins and cell surface polysaccharides. Microbiology.[Link]

-

Lee, T. W., et al. (2012). Structural–Functional Studies of Burkholderia cenocepacia d-Glycero-β-d-manno-heptose 7-Phosphate Kinase (HldA) and Characterization of Inhibitors with Antibiotic Adjuvant and Antivirulence Properties. Journal of Medicinal Chemistry.[Link]

-

Garcia-Weber, D., et al. (2018). ADP-heptose is a newly identified pathogen-associated molecular pattern of Shigella flexneri. EMBO Reports.[Link]

-

Kim, S., et al. (2021). A study of inhibitors of d-glycero-β-d-manno-heptose-1-phosphate adenylyltransferase from Burkholderia pseudomallei as a potential antibiotic target. Journal of Enzyme Inhibition and Medicinal Chemistry.[Link]

-

Filippov, A. A., et al. (2023). Fitness Trade-Offs between Phage and Antibiotic Sensitivity in Phage-Resistant Variants. Microorganisms.[Link]

Deciphering the ADP-L-glycero-β-D-manno-heptose Biosynthesis Pathway in Escherichia coli: A Technical Guide

Executive Summary

The integrity of the Gram-negative outer membrane relies heavily on the structural completeness of lipopolysaccharide (LPS). A critical component of the LPS inner core in Escherichia coli is the seven-carbon sugar heptose. While occasionally queried in literature under the inverted nomenclature "D-glycero-L-manno-heptose," the biologically active, canonical isomer synthesized and incorporated by E. coli is L-glycero-D-manno-heptose (specifically activated as ADP-L-glycero-β-D-manno-heptose)[1].

This whitepaper provides an in-depth mechanistic analysis of the five-step enzymatic cascade responsible for heptose biosynthesis. By understanding the causality behind the biochemical steps and the experimental methodologies used to validate them, drug development professionals can better target this pathway to destabilize the bacterial outer membrane and potentiate the efficacy of existing antibiotics.

Mechanistic Pathway Analysis: The Core Enzymatic Cascade

The biosynthesis of ADP-L-glycero-β-D-manno-heptose is a highly conserved, five-step process catalyzed by four enzymes: GmhA, HldE, GmhB, and HldD[1]. Unlike classical nucleotide-sugar pathways that use a simple mutase to move a phosphate group from a distal carbon to the C-1 position, this pathway employs a unique kinase-phosphatase sequence. This evolutionary adaptation prevents metabolic crosstalk with other cellular sugar-phosphates, acting as a committed regulatory checkpoint.

-

Isomerization (GmhA): The pathway initiates with the diversion of sedoheptulose 7-phosphate (S7P) from the pentose phosphate pathway. GmhA (Sedoheptulose 7-phosphate isomerase) catalyzes the aldose-ketose isomerization of S7P to D-glycero-D-manno-heptose 7-phosphate[1].

-

Phosphorylation (HldE - Domain 1): The bifunctional enzyme HldE (formerly RfaE) utilizes its N-terminal ribokinase-like domain to phosphorylate the C-1 position, consuming ATP to generate D-glycero-D-manno-heptose 1,7-bisphosphate[2].

-

Dephosphorylation (GmhB): GmhB (formerly YaeD) acts as a specific phosphatase, removing the C-7 phosphate to yield D-glycero-D-manno-heptose 1-phosphate. This transient bisphosphate intermediate is the hallmark of the bacterial heptose pathway[1][3].

-

Adenylylation (HldE - Domain 2): The C-terminal cytidylyltransferase-like domain of HldE transfers an AMP moiety from a second ATP molecule to the C-1 phosphate, forming the nucleotide-activated intermediate ADP-D-glycero-β-D-manno-heptose[1].

-

Epimerization (HldD): Finally, HldD (formerly RfaD) epimerizes the C-6 position. Using a tightly bound NADP+ cofactor, it oxidizes C-6 to a ketone intermediate and reduces it from the opposite face, yielding the final LPS precursor: ADP-L-glycero-β-D-manno-heptose[1][4].

Caption: Enzymatic cascade of the ADP-L-glycero-β-D-manno-heptose biosynthesis pathway in E. coli.

Quantitative Data & Physicochemical Properties

Understanding the physical and kinetic properties of these enzymes is crucial for assay development and structural biology efforts. The table below summarizes the core components of the E. coli heptose biosynthesis machinery.

| Enzyme | Gene Locus | Former Nomenclature | Molecular Weight | Oligomeric State | Catalytic Function |

| GmhA | gmhA | lpcA | ~22 kDa | Tetramer | Sedoheptulose 7-phosphate isomerase |

| HldE | hldE | rfaE | ~55 kDa | Monomer | Bifunctional kinase / adenylyltransferase |

| GmhB | gmhB | yaeD | ~25 kDa | Monomer | D,D-heptose 1,7-bisphosphate phosphatase |

| HldD | hldD | rfaD / waaD | ~35 kDa | Monomer | ADP-D-glycero-D-manno-heptose 6-epimerase |

Experimental Methodologies & Self-Validating Protocols

To rigorously study this pathway or screen for inhibitors, scientists must employ orthogonal in vitro and in vivo workflows. The following protocols are designed with built-in causality and self-validation mechanisms.

Workflow 1: In Vitro Reconstitution and HPAEC-PAD Analysis

Causality: Sugar phosphates lack a UV-absorbing chromophore, making standard spectrophotometric assays ineffective for direct intermediate tracking. High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD) is chosen because it separates carbohydrates based on their subtle pKa differences at high pH and detects them via electrochemical oxidation. Self-Validation: The assay must include a "minus-enzyme" control to establish the baseline stability of S7P and ATP, ensuring that intermediate peaks are strictly enzyme-dependent.

-

Protein Purification: Express N-terminally His-tagged GmhA, HldE, and GmhB in E. coli BL21(DE3). Purify via Ni-NTA affinity chromatography, followed by size-exclusion chromatography to ensure monodispersity.

-

Reaction Assembly: In a buffer containing 50 mM Tris-HCl (pH 7.5) and 10 mM MgCl₂, combine 2 mM S7P, 4 mM ATP, and 1 μM of each purified enzyme.

-

Incubation & Quenching: Incubate at 37°C. Extract 50 μL aliquots at specific time points (0, 15, 30, 60 min) and quench the reaction by boiling for 5 minutes or adding an equal volume of chloroform to precipitate proteins.

-

HPAEC-PAD Analysis: Inject the aqueous phase onto a CarboPac PA1 column. Elute using a gradient of sodium acetate (0 to 500 mM) in 100 mM NaOH. Identify peaks corresponding to S7P, Hep-7-P, Hep-1,7-PP, and ADP-heptose by comparing retention times against synthesized standards[1].

Workflow 2: Genetic Disruption and LPS Phenotyping

Causality: Deleting any gene in this pathway (e.g., gmhB or hldE) halts heptose incorporation, resulting in a severely truncated LPS core known as the "deep rough" or Re phenotype. Because LPS lacks standard protein epitopes, SDS-PAGE followed by silver staining (which preferentially binds the diols in carbohydrates) is required to visualize the shift in LPS molecular weight. Self-Validation: To prove that the Re phenotype is caused strictly by the targeted deletion and not a polar effect on downstream genes, a trans-complementation plasmid (e.g., pBAD carrying the wild-type gene) must restore the wild-type "smooth" LPS profile.

-

Mutagenesis: Utilize the lambda Red recombinase system to replace the target gene (e.g., hldE) with a kanamycin resistance cassette, generating a ΔhldE mutant.

-

Complementation: Transform the mutant with an arabinose-inducible plasmid expressing wild-type hldE.

-

LPS Extraction: Grow cultures to mid-log phase. Extract LPS using the hot phenol-water method, which partitions the amphipathic LPS into the aqueous phase while denaturing proteins into the phenol phase.

-

Electrophoresis & Staining: Resolve the extracted LPS on a 14% Tricine SDS-PAGE gel. Stain with a silver nitrate protocol optimized for LPS (incorporating a periodic acid oxidation step to sensitize the sugar moieties). Observe the migration shift from the higher molecular weight wild-type core to the fast-migrating Re mutant band[1].

Caption: Experimental workflow for validating heptose biosynthesis disruption via LPS phenotyping.

Therapeutic Implications & Drug Development

The ADP-L-glycero-β-D-manno-heptose pathway is an increasingly attractive target for novel antimicrobial strategies. E. coli mutants lacking heptose in their LPS exhibit a highly permeable outer membrane, rendering them hypersensitive to hydrophobic antibiotics (e.g., novobiocin, erythromycin, and rifampin)[4].

Furthermore, recent pharmacological studies have uncovered a profound synergistic relationship between the heptose biosynthesis pathway and lipid A biosynthesis. Genetic disruption or chemical inhibition of rfaE (hldE) alters the cellular demand for LPS precursors. This feedback mechanism extends the half-life of LpxC (the rate-limiting enzyme in lipid A synthesis) by two-fold. Consequently, inhibiting HldE significantly enhances the Post-Antibiotic Effect (PAE) of LpxC inhibitors (such as CHIR-090), keeping the bacterial target vulnerable for an extended duration even after the drug is cleared. Targeting enzymes like GmhA and HldE therefore presents a dual-threat mechanism: stripping the bacterium of its outer membrane defenses while potentiating the efficacy of co-administered therapeutics.

References

-

Functional Analysis of the glycero-manno-Heptose 7-Phosphate Kinase Domain from the Bifunctional HldE Protein, Which Is Involved in ADP-L-glycero-D-manno-Heptose Biosynthesis Journal of Bacteriology (ASM Journals) / PMC URL:[Link]

-

Biosynthesis pathway of ADP-L-glycero-beta-D-manno-heptose in Escherichia coli Journal of Bacteriology / NIH PubMed Central URL:[Link]

-

Identifying Modulators of the Post-Antibiotic Effect NIH PubMed Central (PMC) URL:[Link]

-

A Two-Base Mechanism for Escherichia coli ADP-L-glycero-D-manno-Heptose 6-Epimerase ResearchGate URL:[Link]

-

Helicobacter pylori GmhB enzyme involved in ADP-heptose biosynthesis pathway is essential for lipopolysaccharide biosynthesis and bacterial virulence NIH PubMed Central (PMC) URL:[Link]

Sources

- 1. Biosynthesis pathway of ADP-L-glycero-beta-D-manno-heptose in Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. journals.asm.org [journals.asm.org]

- 3. Helicobacter pylori GmhB enzyme involved in ADP-heptose biosynthesis pathway is essential for lipopolysaccharide biosynthesis and bacterial virulence - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

Technical Guide: The Role of Heptose in Salmonella LPS Core

Executive Summary

The lipopolysaccharide (LPS) of Salmonella enterica is a critical virulence factor and the primary barrier against environmental stress. Within the LPS architecture, the heptose region of the inner core functions as the structural "keystone." It bridges the hydrophobic Lipid A-Kdo domain with the hydrophilic Outer Core and O-antigen.

This guide provides an in-depth technical analysis of the heptose moiety. While the prompt specifies D-glycero-L-manno-heptose , this document will clarify the precise stereochemical landscape: Salmonella predominantly utilizes L-glycero-D-manno-heptose (LD-Hep) in its core, derived from the precursor ADP-L-glycero-D-manno-heptose . The disruption of this pathway leads to "Deep Rough" phenotypes, making the biosynthetic enzymes (GmhA, HldE, GmhB, HldD) high-value targets for novel antimicrobial adjuvants. Furthermore, we explore the recently elucidated role of the biosynthetic precursor ADP-heptose as a potent intracellular PAMP (Pathogen-Associated Molecular Pattern) triggering the ALPK1-TIFA immune axis.

Part 1: Stereochemical Precision & Structural Biochemistry

The Stereochemistry Paradox

In high-precision carbohydrate chemistry, distinguishing enantiomers is non-negotiable.

-

L-glycero-D-manno-heptose (LD-Hep): The standard, physiological isomer found in the inner core of Salmonella and E. coli LPS. It provides the scaffold for phosphorylation and cross-linking.

-

D-glycero-D-manno-heptose (DD-Hep): The biosynthetic precursor.[1][2][3][4] In hldD (epimerase) mutants, this isomer is incorporated into the LPS instead of LD-Hep, resulting in a truncated, less stable core.

-

This compound: The enantiomer specified in the topic prompt. While rare in Enterobacteriaceae, it has been identified in the LPS of Cyanobacteria (e.g., Synechococcus). In the context of Salmonella research, references to this isomer often stem from nomenclature confusion with the LD-form.

Operational Directive: This guide focuses on the functional L-glycero-D-manno-heptose pathway, as it is the biologically relevant target in Salmonella pathogenesis.

Inner Core Architecture

The Salmonella inner core is a conserved oligosaccharide sequence: Kdo2 -> HepI -> HepII -> HepIII

-

HepI (Heptose I): Linked to Kdo. Usually phosphorylated or substituted with ethanolamine, critical for ionic cross-bridging with divalent cations (

, -

HepII (Heptose II): The branching point connecting to the outer core (hexose region).

-

HepIII (Heptose III): Often present but non-stoichiometric; modification varies by serovar.

Part 2: The ADP-Heptose Biosynthetic Pathway

The synthesis of the activated nucleotide sugar ADP-L-glycero-D-manno-heptose is a five-step cytosolic process. Targeting these enzymes creates "Deep Rough" mutants (Re/Rd chemotype) that are avirulent and hypersensitive to hydrophobic antibiotics.

Enzymatic Cascade Table

| Enzyme | Gene | Function | Mechanism/Causality |

| Isomerase | gmhA | Sedoheptulose-7-P | Converts ketose to aldose, initiating the pathway.[2] |

| Kinase | hldE | D-glycero-D-manno-heptose-7-P | Bifunctional enzyme (Kinase domain).[2][5] Phosphorylates C1 position. |

| Phosphatase | gmhB | D-glycero-D-manno-heptose-1,7-PP | Removes phosphate from C7.[2] Essential for thermodynamic directionality. |

| Adenylyltransferase | hldE | D-glycero-D-manno-heptose-1-P | Bifunctional enzyme (Transferase domain).[2] Activates sugar with ADP. |

| Epimerase | hldD (rfaD) | ADP-D-glycero-D-manno-heptose | Inverts stereochemistry at C6. Critical Checkpoint: Failure here leads to incorporation of the wrong isomer (DD-Hep). |

| Heptosyltransferase I | waaC | Transfers HepI to Kdo-Lipid A | First commitment step to core assembly. |

Pathway Visualization (DOT)

Figure 1: The ADP-heptose biosynthetic pathway in Salmonella. Note the critical epimerization step by HldD which dictates the final stereochemistry of the LPS core.

Part 3: Immunological Role (The ALPK1-TIFA Axis)

Recent discoveries have shifted the paradigm: Heptose is not just a structural block; its precursor, ADP-heptose , is a potent intracellular PAMP.

Mechanism of Action

When Salmonella invades host cells (or utilizes Type III Secretion Systems), intermediates of the heptose pathway can enter the host cytosol.

-

Sensor: ALPK1 (Alpha-kinase 1).[2]

-

Effector: TIFA (TRAF-interacting protein with forkhead-associated domain).[6]

-

Outcome: Oligomerization of TIFA

TRAF6 recruitment

Clinical Relevance: This pathway is independent of TLR4 (which senses extracellular LPS). Drugs blocking heptose biosynthesis (e.g., HldE inhibitors) not only weaken the bacterial membrane but also dampen the specific ALPK1-mediated inflammatory storm, potentially reducing sepsis severity.

Signaling Pathway Visualization (DOT)

Figure 2: The ADP-heptose/ALPK1 signaling axis. This pathway represents a "danger signal" specifically detecting active bacterial metabolism (heptose synthesis).

Part 4: Experimental Protocols

Protocol A: Extraction of Rough (Heptose-Deficient) LPS

Context: Standard hot phenol-water extraction (Westphal) often fails to recover rough LPS (R-LPS) due to its high lipophilicity. The PCP (Phenol-Chloroform-Petroleum Ether) method (Galanos et al.) is required for Salmonella heptose mutants.

Reagents:

-

PCP Mixture: Phenol (90%), Chloroform, Petroleum Ether (2:5:8 v/v/v).

-

Wash Solvents: Acetone, Diethyl ether.

Workflow:

-

Harvest: Centrifuge bacterial culture (

, 15 min). Wash 2x with Ethanol, 1x with Acetone, 1x with Diethyl Ether. Why: Removes phospholipids and dries the pellet. -

Extraction: Resuspend dried pellet in PCP mixture (20 mL per 1 g dry weight). Vortex vigorously.

-

Incubation: Shake at room temperature for 15 min.

-

Separation: Centrifuge (

, 15 min). Collect the supernatant (LPS is in the PCP phase). -

Precipitation: Add water dropwise to the supernatant until persistent turbidity appears. Evaporate chloroform/ether in a rotary evaporator (Caution: Phenol remains).

-

Precipitation (Final): Add 5 volumes of Acetone/Ether to precipitate LPS. Wash pellet 2x with Acetone.

-

Lyophilization: Freeze-dry the pellet for structural analysis.

Protocol B: Structural Validation (Tricine-SDS-PAGE)

Context: Heptose mutants produce low molecular weight LPS (LOS) that resolves poorly on standard glycine SDS-PAGE. Tricine gels provide resolution for <30 kDa molecules.

-

Gel Preparation: Cast a 16.5% Tricine-SDS polyacrylamide gel.

-

Sample Prep: Dissolve 1

g LPS in loading buffer containing 2% SDS and 2-mercaptoethanol. Boil 10 min. -

Running: Run at 30V (stacking) then 100V (resolving).

-

Silver Staining (Tsai and Frasch):

-

Fix: 40% Ethanol / 5% Acetic acid.

-

Oxidize: 0.7% Periodic Acid (5 min). Why: Oxidizes cis-diols in heptose/Kdo to aldehydes.

-

Stain: Silver Nitrate (ammoniacal).

-

Develop: Citric acid / Formaldehyde.

-

Result: Heptose-deficient mutants (Re) migrate fastest (near dye front). Wild-type (S-LPS) shows laddering.

-

References

-

Valvano, M. A., et al. (2002).[4][5] "Novel pathways for biosynthesis of nucleotide-activated glycero-manno-heptose precursors of bacterial glycoproteins and cell surface polysaccharides."[5] Microbiology. Link

-

Zhou, P., et al. (2018).[7] "Alpha-kinase 1 is a cytosolic innate immune receptor for bacterial ADP-heptose."[1][7] Nature. Link

-

Galanos, C., et al. (1969). "A new method for the extraction of R lipopolysaccharides." European Journal of Biochemistry. Link

-

Kosma, P. (2008).[3] "Occurrence, synthesis and biosynthesis of bacterial heptoses." Current Organic Chemistry. Link

-

Tsai, C. M., & Frasch, C. E. (1982). "A sensitive silver stain for detecting lipopolysaccharides in polyacrylamide gels." Analytical Biochemistry. Link

Sources

- 1. researchgate.net [researchgate.net]

- 2. ADP-heptose: a bacterial PAMP detected by the host sensor ALPK1 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | Straight Forward and Versatile Differentiation of the l-glycero and d-glycero-d-manno Heptose Scaffold [frontiersin.org]

- 4. Functional Analysis of the glycero-manno-Heptose 7-Phosphate Kinase Domain from the Bifunctional HldE Protein, Which Is Involved in ADP-l-glycero-d-manno-Heptose Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. journals.asm.org [journals.asm.org]

- 6. journals.asm.org [journals.asm.org]

- 7. academic.oup.com [academic.oup.com]

discovery of D-glycero-L-manno-heptose in Gram-negative bacteria

From Biosynthetic Intermediate to Innate Immune Agonist

Executive Summary

For decades, the immunogenicity of Gram-negative bacteria was synonymous with Lipopolysaccharide (LPS) and its detection by the surface receptor TLR4. This paradigm shifted fundamentally in 2018 with the discovery of ADP-heptose (ADP-L-glycero-β-D-manno-heptose) . Originally characterized solely as a metabolic precursor in the LPS inner core biosynthesis, ADP-heptose is now recognized as a potent Pathogen-Associated Molecular Pattern (PAMP) capable of penetrating the host cytosol.

Unlike LPS, which acts extracellularly or endosomally, ADP-heptose activates the ALPK1-TIFA-TRAF6 axis within the cytoplasm, triggering a robust NF-κB response. This guide details the biosynthetic origin of ADP-heptose, the mechanics of the ALPK1 signaling cascade, and validated protocols for its synthesis and detection, serving as a roadmap for researchers in innate immunity and adjuvant development.

Part 1: The Biosynthetic Origin

The Metabolic Pathway of ADP-Heptose

To understand the detection of ADP-heptose, one must first understand its origin. It is not a breakdown product but an active metabolite synthesized from Sedoheptulose-7-phosphate. The pathway involves a series of isomerases, kinases, and nucleotidyltransferases that are highly conserved in Gram-negative bacteria (e.g., E. coli, H. pylori, Shigella).

The critical enzymes involved are GmhA , HldE (a bifunctional kinase/transferase), GmhB , and HldD .[1]

Key Technical Insight: The stereochemistry is critical. The active PAMP recognized by ALPK1 is the β-D-manno configuration. While the final LPS core often utilizes the L-glycero-D-manno isomer, the cytosolic detection machinery is highly specific to the ADP-heptose intermediates generated prior to final incorporation.

Visualization: The ADP-Heptose Biosynthetic Cascade

Caption: The enzymatic conversion of Sedoheptulose-7-P to the immune-active ADP-heptose and its subsequent epimerization for LPS construction.[1][2][3][4][5][6][7]

Part 2: The Discovery & Mechanism

The ALPK1-TIFA Signaling Axis

The discovery of ADP-heptose as an immune agonist solved a long-standing mystery: why did cytosolic extracts of Gram-negative bacteria trigger NF-κB even when LPS (TLR4) and Peptidoglycan (NOD1/2) pathways were blocked?

In 2018, independent teams (including Zhou et al. and Garcia-Weber et al.) identified Alpha-kinase 1 (ALPK1) as the direct cytosolic receptor for ADP-heptose.

The Signaling Cascade

-

Entry: Bacteria release ADP-heptose into the host cytosol via Type IV Secretion Systems (T4SS) or bacterial lysis.

-

Recognition: The N-terminal domain of ALPK1 binds ADP-heptose with high affinity.

-

Activation: Ligand binding induces a conformational change in ALPK1, activating its kinase domain.

-

Phosphorylation: Activated ALPK1 phosphorylates TIFA (TRAF-interacting protein with forkhead-associated domain) at Threonine 9 (T9) .

-

Oligomerization (TIFAsomes): Phosphorylated TIFA undergoes rapid oligomerization via intermolecular FHA-phosphothreonine interactions, forming large supramolecular structures known as "TIFAsomes."

-

Effector Recruitment: TIFAsomes recruit TRAF6, leading to ubiquitination, TAK1 activation, and nuclear translocation of NF-κB.

Visualization: The ALPK1-TIFA-NFκB Axis

Caption: The stepwise activation of the innate immune response triggered by cytosolic ADP-heptose binding to ALPK1.

Part 3: Technical Protocols

Synthesis, Detection, and Validation

For researchers aiming to study this pathway, reliance on commercial standards can be costly and limiting.[8] Below are field-validated methodologies for synthesizing and detecting ADP-heptose.

1. Chemoenzymatic Synthesis (One-Pot Protocol)

Why this method? Chemical synthesis of heptoses is notoriously difficult due to stereochemical complexity. The chemoenzymatic approach utilizes recombinant bacterial enzymes for high yield and stereospecificity.

Reagents Required:

-

Enzymes: Recombinant GmhA, HldE, GmhB (cloned from E. coli K12 or H. pylori).

-

Cofactors: ATP, MgCl2.

-

Buffer: 50 mM Tris-HCl (pH 8.0).

Workflow:

| Step | Action | Critical Parameter |

|---|---|---|

| 1. Mix | Combine S7P (5 mM), ATP (10 mM), MgCl2 (10 mM) in Tris buffer. | Maintain pH 7.5–8.0 for optimal kinase activity. |

| 2. Initiate | Add purified GmhA, HldE, and GmhB (0.1 mg/mL each). | HldE acts as both kinase and transferase. |

| 3.[1][3] Incubate | Incubate at 37°C for 4–12 hours. | Monitor ATP consumption via HPLC to gauge completion. |

| 4. Purify | Filter (10 kDa cutoff) to remove enzymes. Purify via anion-exchange chromatography (Resource Q) or HPLC. | ADP-heptose elutes later than ADP/ATP due to charge/polarity. |

2. Detection via LC-MS/MS

Why this method? ADP-heptose is low-abundance and hydrophilic. Standard C18 columns often fail to retain it.

Instrument Setup:

-

System: UPLC coupled to Triple Quadrupole MS (e.g., Waters Xevo or Sciex QTRAP).

-

Column: HSS T3 (High Strength Silica C18) or Amide column. Note: HSS T3 is preferred for retaining polar phosphorylated metabolites.

-

Mobile Phase:

-

A: 5 mM Ammonium Formate in Water (pH 6.5).

-

B: Acetonitrile.

-

MS Parameters (Negative Ion Mode):

-

Source: ESI Negative.

-

Target Compound: ADP-glycero-β-D-manno-heptose.[1][5][6][7][9]

-

Key Feature: Look for the parent ion corresponding to ADP-heptose (approx m/z 618-620 range depending on protonation state) and daughter ions corresponding to ADP (m/z 426) or the heptose-phosphate moiety.

Part 4: Therapeutic Implications

From Target to Treatment

The ADP-heptose/ALPK1 axis presents a dual-opportunity in drug development:

-

Vaccine Adjuvants (Agonists):

-

ADP-heptose is a small molecule that potently activates Th1 and Th17 responses.

-

Strategy: Develop stable, membrane-permeable analogs of ADP-heptose to serve as adjuvants for cancer vaccines or intracellular pathogens.

-

Challenge: Natural ADP-heptose has poor stability and membrane permeability. Lipid-conjugated prodrugs are currently under investigation.

-

-

Antimicrobials (Antagonists/Inhibitors):

-

Inhibiting the biosynthetic enzymes (specifically HldE ) serves a two-fold purpose:

-

Attenuate Virulence: Stops the bacteria from producing the inflammatory PAMP (immune evasion prevention in some contexts, or reducing cytokine storm in others).

-

Compromise Structure: Blocking HldE leads to "Deep Rough" LPS phenotypes, making bacteria hypersensitive to hydrophobic antibiotics and bile salts.

-

-

References

-

Zhou, P., et al. (2018). Alpha-kinase 1 is a cytosolic innate immune receptor for bacterial ADP-heptose.[4] Nature. [Link]

-

Garcia-Weber, D., et al. (2018). ADP-heptose is a newly identified pathogen-associated molecular pattern of Shigella flexneri. Science. [Link]

-

Pfannkuch, L., et al. (2019). ADP heptose, a novel pathogen-associated molecular pattern identified in Helicobacter pylori. FASEB Journal. [Link]

-

Cui, J., et al. (2021). Inflammation and Tumor Progression: The Role of ALPK1-TIFA Signaling. Frontiers in Immunology. [Link]

-

Kneidinger, B., et al. (2002). Biosynthesis of the ADP-L-glycero-beta-D-manno-heptose precursor of the lipopolysaccharide core in Escherichia coli K-12. Journal of Bacteriology. [Link]

Sources

- 1. ADP heptose, a novel pathogen-associated molecular pattern associated with Helicobacter pylori type 4 secretion | bioRxiv [biorxiv.org]

- 2. journals.asm.org [journals.asm.org]

- 3. ADP heptose, a novel pathogen-associated molecular pattern identified in Helicobacter pylori - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Aug 15, 2018 - Studies from Dr. Feng Shao’s laboratory reveal that ADP-heptose, a precursor sugar molecule in bacterial LPS biosynthesis is recognized by a novel immune receptor kinase ALPK1, which stimulates host inflammatory responses. - News - 北京生命科学研究所 [nibs.ac.cn]

- 5. Biosynthesis Pathway of ADP-l-glycero-β-d-manno-Heptose in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Chemoenzymatic Synthesis of ADP-D-glycero-β-D-manno-Heptose and Study of the Substrate Specificity of HldE - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Frontiers | Straight Forward and Versatile Differentiation of the l-glycero and d-glycero-d-manno Heptose Scaffold [frontiersin.org]

- 9. Chemoenzymatic synthesis of ADP-d-glycero-β-d-manno-heptose and study of the substrate specificity of HldE - PubMed [pubmed.ncbi.nlm.nih.gov]

Physical and Chemical Properties of D-glycero-L-manno-heptose: A Comprehensive Technical Guide

Executive Summary

As a Senior Application Scientist, I frequently encounter target molecules that bridge the gap between structural microbiology and host innate immunity. D-glycero-L-manno-heptose (often referred to as L,D-heptose) is a prime example. Originally characterized merely as a highly conserved seven-carbon aldoheptose in the inner core of Gram-negative bacterial lipopolysaccharide (LPS), its metabolic precursors—specifically ADP-heptose—are now recognized as potent Pathogen-Associated Molecular Patterns (PAMPs). This whitepaper provides a rigorous, field-proven technical breakdown of the physicochemical properties, biological signaling pathways, and validated experimental methodologies for extracting and synthesizing this critical carbohydrate.

Molecular Identity and Physicochemical Properties

Before designing extraction protocols or liquid chromatography-mass spectrometry (LC-MS) assays, it is imperative to understand the baseline physical and chemical constraints of this compound. The molecule is an aldoheptose, meaning it contains a seven-carbon chain terminating in an aldehyde group, with multiple stereocenters that dictate its biological reactivity.

To facilitate assay development, I have summarized the critical quantitative data into the following structured table.

Table 1: Physicochemical Properties of this compound

| Physicochemical Property | Value | Analytical & Experimental Causality |

| Molecular Weight | 210.18 g/mol | Standard parameter for mass spectrometry (MS) calibration and molarity calculations 1. |

| Exact Mass | 210.0739 Da | Crucial for high-resolution MS (HRMS) identification of LPS core fragments 1. |

| XLogP3 | -3.6 | Highly hydrophilic; dictates the mandatory use of aqueous or highly polar solvent systems (e.g., HILIC columns) for liquid chromatography 1. |

| Topological Polar Surface Area | 138 Ų | High polar surface area confirms poor passive membrane permeability, necessitating active transport via bacterial secretion systems (e.g., T4SS) for host cell entry 1. |

| H-Bond Donors / Acceptors | 6 / 7 | Facilitates strong binding affinity within the active site of host kinases and bacterial heptosyltransferases, but makes the pure solid extremely hygroscopic 1. |

| Solubility | ~485 g/L (Water) | Exceptional water solubility requires lyophilization rather than simple evaporation for accurate dry-weight measurements during assay preparation . |

Biosynthesis and Structural Role in Lipopolysaccharide (LPS)

In Gram-negative bacteria, this compound residues are glycosidically linked to the 3-deoxy-D-manno-octulosonic acid (Kdo) domain, forming the inner core of the LPS. The biosynthesis of its nucleotide-activated form, ADP-L-glycero-β-D-manno-heptose, is a highly conserved enzymatic cascade.

The pathway begins with sedoheptulose 7-phosphate. A critical node in this pathway is the bifunctional enzyme HldE , which possesses both heptokinase and adenylyltransferase activities 2. HldE converts D-glycero-D-manno-heptose 7-phosphate into a 1,7-bisphosphate intermediate, and later transfers an adenylyl group to form ADP-D-glycero-β-D-manno-heptose, which is subsequently epimerized by HldD to the final L,D-heptose configuration [[2]]().

Biosynthesis pathway of ADP-L-glycero-D-manno-heptose in Gram-negative bacteria.

Immunological Significance: The ALPK1-TIFA Signaling Axis

Historically, LPS was known to activate Toll-Like Receptor 4 (TLR4) via its Lipid A moiety. However, recent breakthroughs have demonstrated that the inner core metabolite ADP-heptose is a potent, independent cytosolic PAMP. During infections by pathogens like Helicobacter pylori or Shigella flexneri, ADP-heptose is injected into the host cytosol via Type IV Secretion Systems (T4SS) [[3]]().

Once in the cytosol, ADP-heptose binds directly to the N-terminal domain of Alpha-kinase 1 (ALPK1) . This binding induces a conformational change that activates ALPK1's kinase domain, leading to the direct phosphorylation of the adaptor protein TIFA at Threonine 9 (Thr9) 4. Phosphorylated TIFA rapidly polymerizes into large, dynamic oligomeric complexes known as TIFAsomes . These TIFAsomes act as signaling platforms that recruit the E3 ubiquitin ligase TRAF6, driving K63-linked polyubiquitination, TAK1 activation, and the subsequent nuclear translocation of NF-κB to trigger massive IL-8 secretion 4.

ADP-heptose-driven ALPK1-TIFA signaling pathway leading to NF-κB activation.

Experimental Methodologies

Working with heptose sugars requires rigorous, self-validating protocols to prevent degradation and ensure stereochemical purity. Below are the two primary workflows used in our laboratories for extraction and synthesis.

Protocol 1: Hot Phenol-Water Extraction of LPS

Objective: Isolate intact lipopolysaccharide containing the this compound inner core from Gram-negative bacteria. Causality & Mechanism: We utilize the hot phenol-water method (originally developed by Westphal and Jann) because phenol at 68°C effectively denatures cellular proteins and disrupts the outer membrane lipid bilayer 5. When the mixture is cooled, it phase-separates. The highly hydrophilic polysaccharide chain of the LPS forces the amphipathic LPS molecules to partition almost exclusively into the upper aqueous phase, leaving denatured proteins in the lower phenol phase.

Step-by-Step Procedure:

-

Biomass Preparation: Lyophilize bacterial cells to remove water weight, ensuring a precise w/v ratio. Resuspend 10g of lyophilized cells in 150 mL of distilled water at 68°C.

-

Phenol Partitioning: Add an equal volume (150 mL) of 90% phenol (pre-heated to 68°C). Stir vigorously for 30 minutes. Causality: At 68°C, phenol and water become completely miscible, allowing maximal interaction with the bacterial envelope.

-

Phase Separation: Cool the emulsion on ice to 4°C, then centrifuge at 4,000 × g for 30 minutes. Carefully aspirate the upper aqueous phase.

-

Dialysis & Lyophilization: Dialyze the aqueous phase against extensive distilled water for 4 days (MWCO 12-14 kDa) to remove residual phenol. Lyophilize the retentate to obtain crude LPS.

Self-Validating System: To confirm the purity of the heptose-containing LPS, perform an SDS-PAGE followed by both Coomassie Brilliant Blue and Silver Staining. Coomassie will detect contaminating proteins (which must be <3% wt/wt); if present, a Proteinase K digestion step must be retroactively applied. Silver staining relies on the periodic acid-Schiff reaction to oxidize the heptose glycols into aldehydes, which reduce silver ions to metallic silver, yielding a characteristic visible laddering pattern that validates intact LPS.

Protocol 2: Chemical Synthesis of this compound via Henry Reaction

Objective: Synthesize pure this compound for downstream in vitro kinase assays or standard curve generation. Causality & Mechanism: Extracting pure heptose from biological LPS requires harsh acid hydrolysis that often degrades the sugar. Therefore, a bottom-up synthetic approach is preferred. We employ a base-catalyzed nitroaldol (Henry) condensation between D-galactose and nitromethane [[6]](). D-galactose is chosen because its C3-C6 stereocenters perfectly match the required L-manno configuration of the target heptose.

Step-by-Step Procedure:

-

Condensation: Dissolve D-galactose in alkaline methanol (containing sodium methoxide). Add a molar excess of nitromethane. Stir at room temperature for 8-12 hours. Causality: The base deprotonates nitromethane to form a nucleophilic nitronate ion, which attacks the electrophilic C1 aldehyde of D-galactose, extending the carbon chain to seven carbons and forming 1-deoxy-1-nitro-D-glycero-L-manno-heptitol.

-

Crystallization: Deionize the reaction mixture using a cation-exchange resin (e.g., Rexyn 101 H+). Concentrate the eluate and crystallize the nitro-heptitol from aqueous ethanol.

-

Nef Reaction (Hydrolysis): Convert the purified nitro-heptitol to its sodium salt using NaOH, then rapidly add it to a dilute sulfuric acid solution at 35°C. Causality: This modified Nef reaction hydrolyzes the primary nitro group into an aldehyde, yielding the free this compound.

Self-Validating System: The resulting heptose is extremely hygroscopic and prone to epimerization. Validation requires derivatization (e.g., trimethylsilylation) followed by Gas-Liquid Chromatography (GLC) 6. A single major peak in GLC confirms structural homogeneity. Furthermore, specific rotation measurements via polarimetry must match the theoretical equilibrium value ([α]D ~ +19° to +25° in water) to validate the correct stereoisomer.

References

-

glycero-galacto-Heptose | C7H14O7 | CID 219662 - PubChem - NIH . PubChem. 1

-

Showing this compound (PHY0136928) . PhytoBank. Link

-

Functional Analysis of the glycero-manno-Heptose 7-Phosphate Kinase Domain from the Bifunctional HldE Protein . PMC / NIH. 2

-

Contribution of Heptose Metabolites and the cag Pathogenicity Island to the Activation of Monocytes/Macrophages by Helicobacter pylori . Frontiers. 3

-

Genetic and biochemical dissection of the ADP-heptose-ALPK1-TIFA innate immune signalling pathway . University of Dundee. 4

-

Deciphering the regulation and the spatiotemporal dynamics of TIFAsomes upon ADP-heptose sensing . Institut Cochin. Link

-

Immunochemical Studies of the Lipopolysaccharides of Vibrio cholerae: Constitution of O-Specific Side Chain and Core Polysaccharide . ASM Journals. 5

-

Synthesis of epimeric 2-acetamido-2-deoxyheptoses from D-mannose, D-galactose, and D-talose . Canadian Science Publishing. 6

Sources

- 1. glycero-galacto-Heptose | C7H14O7 | CID 219662 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Functional Analysis of the glycero-manno-Heptose 7-Phosphate Kinase Domain from the Bifunctional HldE Protein, Which Is Involved in ADP-l-glycero-d-manno-Heptose Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | Contribution of Heptose Metabolites and the cag Pathogenicity Island to the Activation of Monocytes/Macrophages by Helicobacter pylori [frontiersin.org]

- 4. discovery.dundee.ac.uk [discovery.dundee.ac.uk]

- 5. journals.asm.org [journals.asm.org]

- 6. cdnsciencepub.com [cdnsciencepub.com]

D-glycero-L-manno-heptose as a pathogen-associated molecular pattern (PAMP)

This guide serves as an advanced technical resource for researchers investigating the innate immune recognition of Gram-negative bacteria. It synthesizes the discovery, biosynthesis, and signaling mechanisms of ADP-L-glycero-β-D-manno-heptose (ADP-heptose) , establishing it as a distinct and potent Pathogen-Associated Molecular Pattern (PAMP).

Subject: D-glycero-L-manno-heptose (ADP-heptose) Signaling Axis Target: ALPK1-TIFA-NF-κB Pathway Application: Immunobiology, Vaccine Adjuvant Design, Anti-inflammatory Therapeutics

Executive Summary: The Paradigm Shift

For decades, Lipopolysaccharide (LPS) was considered the definitive Gram-negative PAMP. However, inconsistencies in cytosolic immune activation—specifically the rapid, TLR4-independent NF-κB response observed with Helicobacter pylori, Shigella flexneri, and Neisseria meningitidis—pointed to an elusive agonist.

Recent biochemical dissection has identified ADP-heptose as this agonist.[1] Unlike LPS, which acts at the cell surface (TLR4) or via Caspase-11 (cytosolic LPS), ADP-heptose is a soluble metabolite of the LPS biosynthesis pathway that directly engages the host cytosolic kinase ALPK1 . This interaction triggers a unique "TIFAsome" signaling cascade, positioning the ADP-heptose/ALPK1 axis as a critical surveillance system for invasive bacteria.

Biosynthesis: The Origin of the PAMP

ADP-heptose is an intermediate in the synthesis of the Inner Core of LPS.[2][3] Its presence is ubiquitous in Gram-negative bacteria, making it a conserved target for immune recognition.

The Hld Biosynthetic Pathway

The synthesis occurs in the bacterial cytoplasm, converting Sedoheptulose-7-P into the activated sugar nucleotide required for LPS assembly.

Key Enzymes:

-

GmhA: Isomerase initiating the pathway.[4]

-

HldE (rfaE): A bifunctional enzyme (kinase and adenylyltransferase). Note: In Neisseria, these functions are split between HldA and HldC.

-

GmhB: Phosphatase specific to the 1,7-bisphosphate intermediate.[2][4]

-

HldD (rfaD): Epimerase that converts the D-isomer to the biologically active L-isomer form.

Pathway Visualization

The following diagram illustrates the stepwise enzymatic conversion.

Figure 1: Bacterial biosynthesis of ADP-heptose from Sedoheptulose-7-phosphate.[2][4][5] The final product, ADP-heptose, is the potent agonist for ALPK1.

Mechanism of Action: The ALPK1-TIFA Axis

Upon bacterial invasion or injection via Type IV Secretion Systems (T4SS), ADP-heptose enters the host cytosol.[6] It does not utilize TLRs or NOD-like receptors. Instead, it binds Alpha-protein kinase 1 (ALPK1).

The Signaling Cascade

-

Recognition: ADP-heptose binds the N-terminal domain of ALPK1, inducing a conformational change.

-

Kinase Activation: Activated ALPK1 phosphorylates TIFA (TRAF-interacting protein with forkhead-associated domain) at Threonine 9 (Thr9) .[6][7]

-

Oligomerization (TIFAsome): Phosphorylated TIFA undergoes rapid oligomerization via intermolecular FHA-phosphothreonine binding.

-

Effector Recruitment: TIFA oligomers recruit TRAF6 , facilitating its K63-linked polyubiquitination.

-

Transcriptional Output: This activates the TAK1-IKK complex, leading to NF-κB nuclear translocation and the production of IL-8, TNF-α, and IL-6.

Pathway Visualization

Figure 2: The ALPK1-TIFA signaling axis.[1][3][4][6][7] ADP-heptose acts as the direct ligand for ALPK1, triggering TIFA oligomerization.[6][7][8]

Comparative Analysis: ADP-Heptose vs. Other PAMPs

ADP-heptose is distinct from HBP (Heptose-1,7-bisphosphate).[1][4][5] Early studies misidentified HBP as the agonist; however, HBP requires host-mediated adenylation (likely by NMNATs) to form ADP-heptose-7P, making it significantly less potent than bacterial ADP-heptose.

| Feature | ADP-Heptose | HBP (Heptose-1,7-BP) | LPS (Endotoxin) |

| Location | Cytosol (Soluble) | Cytosol (Soluble) | Cell Surface / Cytosol |

| Receptor | ALPK1 | Indirect (via ALPK1) | TLR4 (Surface) / Caspase-11 (Cyto) |

| Potency | High (nM range) | Low (requires conversion) | High (pg/mL range) |

| Mechanism | Direct Kinase Activation | Metabolic conversion required | Receptor dimerization / Inflammasome |

| Key Adaptor | TIFA | TIFA | MyD88 / TRIF |

| Kinetics | Rapid (< 30 min) | Delayed (> 2 hours) | Rapid |

Experimental Framework

To study ADP-heptose, researchers must distinguish it from LPS contamination and validate the ALPK1 dependency.

Protocol 1: LC-MS/MS Detection of ADP-Heptose

Objective: Confirm the presence of ADP-heptose in bacterial lysates or infected host cells.

-

Sample Preparation:

-

Lyse bacterial pellet (approx.

CFU) in ice-cold 50% methanol/acetonitrile. -

Centrifuge at 15,000 x g for 10 min at 4°C to remove debris.

-

Filter supernatant through a 0.22 µm PTFE membrane.

-

-

Chromatography (UHPLC):

-

Column: Waters ACQUITY UPLC BEH Amide (1.7 µm, 2.1 x 100 mm).[3]

-

Mobile Phase A: 10 mM Ammonium Acetate + 0.1% NH4OH in 95% Acetonitrile (pH 9.0).

-

Mobile Phase B: 10 mM Ammonium Acetate + 0.1% NH4OH in 50% Acetonitrile.

-

Gradient: 90% A to 40% A over 10 minutes.

-

-

Mass Spectrometry (QQQ):

-

Mode: Negative Ion Mode (ESI-).

-

Target Mass: Precursor m/z 618.1 [M-H]-.

-

Transitions: Monitor m/z 618.1

134 (Adenine) and m/z 618.1

-

-

Validation: Compare retention time against enzymatically synthesized ADP-heptose standards.

Protocol 2: Functional TIFAsome Assay

Objective: Visualize ALPK1 activation in situ.

-

Cell Line: HeLa or HEK293T cells stably expressing TIFA-GFP .

-

Stimulation:

-

Permeabilize cells with Digitonin (5 µg/mL) in buffer containing ADP-heptose (10 nM - 1 µM).

-

Alternatively, infect with T4SS-competent bacteria (e.g., H. pylori WT vs.

).

-

-

Incubation: 30–60 minutes at 37°C.

-

Imaging: Fix cells with 4% Paraformaldehyde.

-

Readout: Analyze via confocal microscopy.

-

Negative: Diffuse cytosolic GFP signal.

-

Positive: Distinct, bright punctate structures (TIFAsomes).

-

-

Control: Pre-treat with ALPK1 inhibitor or use ALPK1-KO cells to confirm specificity.

Therapeutic Implications

Vaccine Adjuvants

ADP-heptose is a potent inducer of Th1 and Th17 responses. Its small molecular weight and defined structure make it an attractive candidate for next-generation adjuvants, potentially replacing alum or MPLA in vaccines requiring strong cellular immunity.

ALPK1 Inhibitors

Dysregulation of this pathway is linked to ROSAH Syndrome (Retinal dystrophy, Optic nerve edema, Splenomegaly, Anhidrosis, and Headache), caused by a gain-of-function mutation (e.g., T237M) in ALPK1. Small molecule inhibitors targeting the ALPK1 kinase domain are currently under investigation to treat ROSAH and dampen cytokine storms associated with severe Gram-negative sepsis.

References

-

Zhou, P., et al. (2018). Alpha-kinase 1 is a cytosolic innate immune receptor for bacterial ADP-heptose.[9] Nature. Link

-

Zimmermann, S., et al. (2017). ALPK1- and TIFA-Dependent Innate Immune Response Triggered by the Helicobacter pylori Type IV Secretion System. Cell Reports. Link

-

Stein, S.C., et al. (2017). Structural and Biochemical Characterization of the Helicobacter pylori Core Heptose Biosynthesis Enzyme HldE.[3] Journal of Bacteriology. Link

-

Gaudet, R.G., et al. (2015). Cytosolic detection of the bacterial metabolite HBP activates TIFA-dependent innate immunity. Science. Link

-

Pfannkuch, L., et al. (2019). ADP-heptose, a novel pathogen-associated molecular pattern identified in Helicobacter pylori.[3] FASEB Journal. Link

-

Lippmann, J., et al. (2024). ADP-heptose attenuates Helicobacter pylori-induced dendritic cell activation.[1] Virulence. Link

Sources

- 1. tandfonline.com [tandfonline.com]

- 2. Biosynthesis Pathway of ADP-l-glycero-β-d-manno-Heptose in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]

- 3. journals.asm.org [journals.asm.org]

- 4. ADP-heptose: a bacterial PAMP detected by the host sensor ALPK1 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pure.mpg.de [pure.mpg.de]

- 6. researchgate.net [researchgate.net]

- 7. IFN-γ licenses normal and pathogenic ALPK1/TIFA pathway in human monocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Frontiers | Contribution of Heptose Metabolites and the cag Pathogenicity Island to the Activation of Monocytes/Macrophages by Helicobacter pylori [frontiersin.org]

- 9. Frontiers | Alpk1 Sensitizes Pancreatic Beta Cells to Cytokine-Induced Apoptosis via Upregulating TNF-α Signaling Pathway [frontiersin.org]

Methodological & Application

The Synthesis of D-glycero-L-manno-Heptose Derivatives: A Guide for Researchers

The intricate architecture of bacterial cell walls presents a compelling frontier in the quest for novel therapeutics. Among the unique monosaccharides that comprise these structures, D-glycero-L-manno-heptose and its epimer, L-glycero-D-manno-heptose, stand out as critical components of the lipopolysaccharide (LPS) inner core in Gram-negative bacteria.[1][2] The highly conserved nature of this heptose region makes it an attractive target for the development of new antibiotics and vaccines.[1][2] However, the limited natural availability of these seven-carbon sugars has historically hindered research.[1] This guide provides a detailed overview of established chemical and chemoenzymatic strategies for the synthesis of this compound derivatives, offering researchers the foundational knowledge to access these vital compounds.

Strategic Approaches to Heptose Synthesis

The synthesis of this compound and its derivatives is a non-trivial undertaking, primarily due to the need for precise stereochemical control at multiple chiral centers. Two principal strategies have emerged: purely chemical synthesis and chemoenzymatic approaches.

1. Chemical Synthesis: This approach relies on the classical principles of organic chemistry to build the heptose scaffold from smaller, readily available carbohydrate precursors. Common starting materials include D-mannose and D-altrose. These methods offer versatility in introducing various functional groups and protecting groups, allowing for the synthesis of a wide array of derivatives for structure-activity relationship (SAR) studies.

2. Chemoenzymatic Synthesis: This strategy combines the efficiency and stereospecificity of enzymes with the flexibility of chemical synthesis. Specific enzymes from the bacterial LPS biosynthetic pathway are utilized to perform key transformations, often simplifying complex multi-step chemical processes and improving yields.[3][4]

Chemical Synthesis Protocols

Strategy 1: Synthesis from D-Mannose

One effective route to D-glycero-D-manno-heptose derivatives commences with the readily available D-mannose.[3] This pathway involves a series of protection, oxidation, and chain-extension steps to construct the seven-carbon backbone with the desired stereochemistry.

A key intermediate in many syntheses is D-glycero-D-manno-heptose-1β,7-bisphosphate (HBP), a pivotal biosynthetic intermediate in bacteria.[5] A recently developed stereoselective synthesis of HBP from D-mannose highlights a strategy involving the elongation of the seventh carbon via a mannurono-2,6-lactone intermediate.[5][6]

Illustrative Workflow for D-glycero-D-manno-heptose Synthesis from D-Mannose:

Caption: A generalized workflow for the synthesis of D-glycero-D-manno-heptose derivatives starting from D-mannose.

Detailed Protocol: Synthesis of 7-phosphate-D-glycero-β-D-manno-heptose from a Perbenzylated D-Mannose Derivative [3]

This protocol outlines the final steps in a multi-step synthesis starting from a protected D-mannose derivative.

Step 1: Deprotection of the Silyl Ether

-

To a solution of the perbenzylated 6-O-TBDPS D-mannose derivative (1 equivalent) in THF, add TBAF (1.1 equivalents).

-

Stir the reaction at room temperature for 2 hours.

-

Concentrate the reaction mixture in vacuo and purify by silica gel chromatography to yield the primary alcohol.

Step 2: Oxidation to the Aldehyde

-

Dissolve the primary alcohol (1 equivalent) in anhydrous CH2Cl2.

-

Add Dess-Martin periodinane (1.5 equivalents) and stir at room temperature for 1 hour.

-

Quench the reaction with a saturated aqueous solution of Na2S2O3 and NaHCO3.

-

Extract the aqueous layer with CH2Cl2, dry the combined organic layers over Na2SO4, and concentrate in vacuo to obtain the crude aldehyde.

Step 3: Carbon Elongation and Phosphorylation (Illustrative)

-

The aldehyde can undergo various carbon elongation reactions (e.g., Wittig, Grignard) to introduce the seventh carbon.

-

Subsequent functional group manipulations and phosphorylation at the C7 position would follow.

Step 4: Final Deprotection

-

To a solution of the fully protected and phosphorylated heptose derivative (1 equivalent) in methanol, add Pd(OH)2 on carbon.

-

Stir the reaction under a hydrogen atmosphere (50 psi) for 4 hours.

-

Filter the reaction mixture and concentrate the filtrate to yield the final 7-phosphate-D-glycero-β-D-manno-heptose.

| Step | Key Reagents | Typical Yield | Reference |

| Silyl Ether Deprotection | TBAF | High | [3] |

| Oxidation | Dess-Martin periodinane | ~92% | [3] |

| Final Deprotection | Pd(OH)2/C, H2 | ~92% | [3] |

Strategy 2: Synthesis from D-Altrose via Nitromethane Condensation

An alternative approach utilizes D-altrose as the starting material and employs a nitromethane condensation to extend the carbon chain.[7] This method offers a convenient route for the synthesis of D-glycero-D-manno-heptose.

Protocol Outline: Condensation of D-Altrose with Nitromethane [7]

-

Condensation: D-altrose is condensed with nitromethane in an alkaline methanol solution to yield a mixture of epimeric 1-deoxy-1-nitroheptitols.

-

Isolation: The 1-deoxy-1-nitro-D-glycero-D-manno-heptitol is isolated from the mixture.

-

Nef Reaction: Treatment of the sodium salt of the isolated nitroheptitol with strong acid (e.g., H2SO4) yields a mixture containing D-glycero-D-manno-heptose.

-

Purification: The desired heptose is purified from the reaction mixture using cellulose column chromatography.

This method has been reported to yield pure D-glycero-D-manno-heptose in a 60% yield after chromatographic purification.[7]

Chemoenzymatic Synthesis Protocols

Chemoenzymatic strategies leverage the high selectivity of enzymes to overcome some of the challenges of purely chemical synthesis, such as the separation of anomers.[3] A prominent example is the synthesis of ADP-D-glycero-β-D-manno-heptose.

The Biosynthetic Pathway of ADP-L/D, D-heptose:

The natural synthesis of ADP-heptoses in bacteria provides a blueprint for chemoenzymatic approaches.[3]

Caption: The biosynthetic pathway of ADP-L/D, D-heptose in Gram-negative bacteria.

Protocol: One-Pot Three-Enzyme Synthesis of ADP-D-glycero-β-D-manno-heptose [3]

This protocol utilizes chemically synthesized D,D-heptose-7-phosphate and three key enzymes from the biosynthetic pathway.

Materials:

-

Chemically synthesized D-glycero-D-manno-heptose-7-phosphate

-

HldE (bifunctional kinase/adenylyltransferase)

-

GmhB (phosphatase)

-

ATP

-

Reaction buffer (e.g., Tris-HCl with MgCl2)

Procedure:

-

Combine D-glycero-D-manno-heptose-7-phosphate, ATP, and the enzymes HldE and GmhB in the reaction buffer.

-

Incubate the reaction mixture at 37°C. The reaction progress can be monitored by techniques such as high-performance anion-exchange chromatography (HPAEC).

-

The sequential action of the enzymes—phosphorylation at the anomeric position by HldE, dephosphorylation at C-7 by GmhB, and subsequent adenylylation by HldE—yields the desired ADP-D-glycero-β-D-manno-heptose.

This chemoenzymatic approach offers an efficient route to nucleotide-activated heptoses, which are crucial substrates for heptosyltransferases involved in LPS assembly.[3]

Conclusion

The synthesis of this compound derivatives remains a challenging yet critical area of research for the development of novel antibacterial agents. This guide has outlined several robust chemical and chemoenzymatic strategies to access these important molecules. The choice of synthetic route will depend on the specific target derivative, the available starting materials, and the desired scale of the synthesis. As our understanding of the bacterial enzymes involved in heptose metabolism grows, chemoenzymatic and one-pot multistep enzymatic approaches will likely become increasingly powerful tools in the synthetic chemist's arsenal.

References

-

Straight Forward and Versatile Differentiation of the l-glycero and d-glycero-d-manno Heptose Scaffold. Frontiers in Chemistry. [Link]

-

Chemoenzymatic Synthesis of ADP-D-glycero-β-D-manno-Heptose and Study of the Substrate Specificity of HldE. Molecules. [Link]

-

THE SYNTHESIS OF D-glycero-D-manno-HEPTOSE. Canadian Journal of Chemistry. [Link]

-

A short synthesis of D-glycero-D-manno-heptose 7-phosphate. Request PDF. [Link]

-

Biosynthesis Pathway of ADP-l-glycero-β-d-manno-Heptose in Escherichia coli. Journal of Bacteriology. [Link]

-

Biosynthesis Pathway of ADP-l-glycero-β-d-manno-Heptose in Escherichia coli. Journal of Bacteriology. [Link]

-

Stereoselective synthesis of D-glycero-D-manno-heptose-1β,7-bisphosphate (HBP) from D-mannurono-2,6-lactone. Organic & Biomolecular Chemistry. [Link]

-

Total synthesis of D-glycero-D-mannno-heptose 1β, 7-bisphosphate with 3-O-amyl amine linker and its monophosphate derivative. Semantic Scholar. [Link]

-

Efficient Chemoenzymatic Synthesis of ADP-d-glycero-β-d-manno-Heptose and a Mechanistic Study of ADP-l-glycero-d-manno-Heptose 6-Epimerase. Organic Letters. [Link]

-

Stereoselective synthesis of d-glycero-d-manno-heptose-1β,7-bisphosphate (HBP) from d-mannurono-2,6-lactone. Organic & Biomolecular Chemistry. [Link]

Sources

- 1. Frontiers | Straight Forward and Versatile Differentiation of the l-glycero and d-glycero-d-manno Heptose Scaffold [frontiersin.org]

- 2. Chemoenzymatic Synthesis of ADP-D-glycero-β-D-manno-Heptose and Study of the Substrate Specificity of HldE - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Stereoselective synthesis of d - glycero - d - manno -heptose-1β,7-bisphosphate (HBP) from d -mannurono-2,6-lactone - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D4OB00139G [pubs.rsc.org]

- 5. Stereoselective synthesis of d-glycero-d-manno-heptose-1β,7-bisphosphate (HBP) from d-mannurono-2,6-lactone - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 6. cdnsciencepub.com [cdnsciencepub.com]

- 7. Biosynthesis Pathway of ADP-l-glycero-β-d-manno-Heptose in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: Advanced NMR Strategies for the Stereochemical Characterization of D-glycero-L-manno-Heptose

Executive Summary

Heptoses are critical seven-carbon monosaccharides predominantly found in the inner core of Gram-negative bacterial lipopolysaccharides (LPS). While L-glycero-D-manno-heptose is the most abundant isomer in nature, its enantiomer, D-glycero-L-manno-heptose , serves as a vital target in synthetic carbohydrate chemistry, vaccine development, and structural biology[1]. Characterizing this specific stereoisomer presents a unique analytical challenge: as an exact enantiomer of the naturally abundant L,D-isomer, this compound exhibits identical scalar couplings (

This application note provides a comprehensive, field-proven methodology for the isolation, preparation, and high-resolution Nuclear Magnetic Resonance (NMR) characterization of this compound. By detailing the causality behind 2D NMR pulse sequences and conformational analysis, this guide empowers researchers to build self-validating structural models of complex glycoconjugates.

Biological Context & Stereochemical Causality

In bacterial LPS, heptoses dictate the structural integrity of the cell envelope and mediate host-pathogen interactions[3]. The stereochemical assignment of heptoses is historically difficult due to severe spectral overlap in the 3.5–4.2 ppm region of the

The Enantiomeric Principle in NMR:

Because this compound is the enantiomer of L-glycero-D-manno-heptose, its pyranose ring adopts a

To establish a self-validating system, the protocol below relies on a combination of Total Correlation Spectroscopy (TOCSY) to trace the continuous seven-carbon spin system, and Nuclear Overhauser Effect Spectroscopy (NOESY) to confirm the spatial proximity of the axial protons in the

Experimental Workflows & Protocols

Sample Preparation: De-O-acylation and D O Exchange

To achieve high-resolution NMR spectra without line broadening caused by lipid aggregation, LPS must be chemically converted to its core oligosaccharide (OS) or de-O-acylated LPS (dLOS) form[2].

Step-by-Step Protocol:

-

Hydrazine Treatment: Suspend 10 mg of purified LPS (or synthetic heptose conjugate) in 1 mL of anhydrous hydrazine. Incubate at 37 °C for 1 hour to remove O-linked fatty acids.

-

Precipitation: Cool the mixture to 0 °C and add 5 mL of ice-cold acetone. Centrifuge at 10,000 × g for 15 minutes to pellet the de-O-acylated product.

-